Azane;dichloropalladium(1-)

Beschreibung

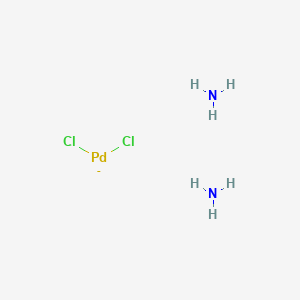

Azane;dichloropalladium(1−) (IUPAC name: azane;dichloropalladium) is a palladium(II) complex with the molecular formula Pd(NH₃)₂Cl₂. It is structurally characterized as a neutral, square-planar complex where palladium is coordinated by two ammonia (azane) ligands and two chloride ions in a trans configuration . This compound is also known as trans-diamminedichloropalladium(II) and is distinguished by its stability, catalytic properties, and applications in synthetic chemistry. Key identifiers include:

- CAS No.: Referenced under synonyms like trans-Diamminedichloro-palladium(II) .

Eigenschaften

CAS-Nummer |

53899-86-8 |

|---|---|

Molekularformel |

Cl2H6N2Pd- |

Molekulargewicht |

211.38 g/mol |

IUPAC-Name |

azane;dichloropalladium(1-) |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+1/p-2 |

InChI-Schlüssel |

PAJGOPWYDXTUOS-UHFFFAOYSA-L |

Kanonische SMILES |

N.N.Cl[Pd-]Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azane;dichloropalladium(1-) can be synthesized through the reaction of palladium(II) chloride with ammonia. The reaction typically occurs in an aqueous medium under controlled conditions. The general reaction is as follows:

PdCl2+2NH3→Pd(NH3)2Cl2

This reaction involves the coordination of ammonia molecules to the palladium center, resulting in the formation of the desired complex.

Industrial Production Methods

Industrial production of azane;dichloropalladium(1-) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Azane;dichloropalladium(1-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form lower oxidation state palladium species.

Substitution: Ligand substitution reactions are common, where ammonia ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Ligand exchange can be facilitated by using various ligands such as phosphines and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Azane;dichloropalladium(1-) has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.

Industry: It is used in the production of fine chemicals and as a precursor for other palladium complexes.

Wirkmechanismus

The mechanism of action of azane;dichloropalladium(1-) involves its ability to coordinate with various ligands and participate in redox reactions. The palladium center acts as a catalytic site, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

trans-Bis(benzonitrile)dichloropalladium(II) (CAS 14220-64-5)

- Formula : PdCl₂(C₆H₅CN)₂.

- Structure : Trans configuration with benzonitrile ligands.

- Applications : Widely used in cross-coupling reactions (e.g., Mizoroki-Heck) due to its solubility in organic solvents. Market reports highlight its role in pharmaceuticals and agrochemical synthesis .

- Key Differences: Ligand Effects: Benzonitrile is a weaker σ-donor than ammonia, reducing electron density at Pd and altering catalytic selectivity. Solubility: More lipophilic than azane;dichloropalladium(1−), favoring organic-phase reactions.

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

- Formula: PdCl₂(dppf) (dppf = bis(diphenylphosphino)ferrocene).

- Structure : Chelating bidentate phosphine ligand, enhancing stability.

- Applications: Preferred in Suzuki-Miyaura couplings due to efficient oxidative addition and turnover .

- Key Differences :

- Electronic Environment : Phosphine ligands increase electron density at Pd, accelerating aryl halide activation.

- Cost : Higher synthetic complexity compared to ammonia-based complexes.

Tetraamminepalladium(II) Chloride Monohydrate ([Pd(NH₃)₄]Cl₂·H₂O)

- Formula : Pd(NH₃)₄Cl₂·H₂O.

- Structure : Four ammonia ligands in a square-planar geometry; Cl⁻ as counterions.

- Applications : Used as a sensitizer in electroplating and photography .

- Key Differences :

- Coordination Number : Four NH₃ ligands vs. two in azane;dichloropalladium(1−).

- Charge : Cationic [Pd(NH₃)₄]²⁺ vs. neutral Pd(NH₃)₂Cl₂.

Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

- Formula : PdCl₂(PPh₃)₂.

- Structure: Two monodentate triphenylphosphine ligands.

- Applications : Stille and Negishi couplings; industrial-scale catalysis.

- Key Differences :

- Ligand Lability : PPh₃ ligands are more easily displaced than NH₃, enabling versatile substrate binding.

Comparative Data Table

Reactivity and Stability Insights

- Ligand Effects :

- NH₃ Ligands : Provide moderate electron donation, balancing stability and reactivity in azane;dichloropalladium(1−).

- Phosphine Ligands : Increase electron density at Pd, enhancing oxidative addition but requiring inert conditions.

- Geometric Isomerism :

- trans-isomers (e.g., azane;dichloropalladium(1−)) exhibit lower steric hindrance than cis, influencing substrate binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.